![molecular formula C9H8N2O B2422613 4-(1H-pyrazol-4-yl)phenol CAS No. 191980-64-0](/img/structure/B2422613.png)
4-(1H-pyrazol-4-yl)phenol
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Overview
Description
4-(1H-pyrazol-4-yl)phenol is a chemical compound with the molecular formula C9H8N2O . It has a molecular weight of 160.18 . It is a solid substance stored under nitrogen at 4°C .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-(1H-pyrazol-4-yl)phenol, is an important area of organic chemistry . Recent advances in synthetic approaches include eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions . The Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd2(dba)3, xantphos, and Cs2CO3 has been used to yield desired compounds .Molecular Structure Analysis
The InChI code for 4-(1H-pyrazol-4-yl)phenol is 1S/C9H8N2O/c12-9-3-1-7(2-4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(1H-pyrazol-4-yl)phenol is a solid substance . It is stored under nitrogen at 4°C .Scientific Research Applications
Agrochemicals and Pesticides
Pyrazolylphenol derivatives have shown promise as agrochemicals due to their ability to inhibit enzymes involved in plant growth and development. Researchers explore their potential as herbicides, fungicides, and insecticides. These compounds may contribute to sustainable agriculture by targeting specific pests or pathogens while minimizing environmental impact .
Fluorescent Probes and Sensors
The unique electronic structure of pyrazolylphenol makes it an excellent candidate for designing fluorescent probes and sensors. Researchers have developed derivatives that selectively bind to metal ions (such as copper, zinc, or iron) or biomolecules (like proteins or nucleic acids). These compounds find applications in bioimaging, environmental monitoring, and disease diagnostics .
Antimicrobial Agents
Several pyrazolylphenol derivatives exhibit antimicrobial activity. For instance, compound 2j demonstrated marked efficacy against E. coli , S. aureus , and B. subtilis . Researchers continue to explore these compounds as potential antibiotics or antifungal agents.
Anti-Inflammatory and Antioxidant Properties
Pyrazolylphenol derivatives have been investigated for their anti-inflammatory and antioxidant effects. These compounds may modulate inflammatory pathways or scavenge free radicals, making them relevant in the context of chronic diseases and oxidative stress .
Photodynamic Therapy (PDT)
Some pyrazolylphenol derivatives possess photophysical properties suitable for PDT. By absorbing light and generating reactive oxygen species, they can selectively destroy cancer cells or microbial pathogens. Researchers aim to optimize their efficacy and minimize side effects .
Metal Coordination Complexes
Pyrazolylphenol ligands readily form coordination complexes with transition metals. These complexes find applications in catalysis, material science, and molecular recognition. By tuning the ligand structure, researchers can tailor the reactivity and selectivity of these complexes .
Future Directions
Pyrazole derivatives, including 4-(1H-pyrazol-4-yl)phenol, have shown promising potential in various fields, including biological, physical-chemical, material science, and industrial fields . Future research will likely focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which include 4-(1h-pyrazol-4-yl)phenol, have a broad range of biological activities . They have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound interacts with a variety of targets, each contributing to its overall biological effect.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 4-(1H-pyrazol-4-yl)phenol may interact with its targets in a similar manner, binding to specific sites and influencing their function.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives , it can be inferred that the compound likely interacts with multiple pathways. These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more. The downstream effects of these interactions would depend on the specific pathway and target involved.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that the compound’s action results in a variety of molecular and cellular effects. These could include the inhibition of bacterial growth, reduction of inflammation, prevention of tumor growth, and more.
Action Environment
For instance, the compound is stored under nitrogen at 4°C , suggesting that it may be sensitive to oxygen and temperature.
properties
IUPAC Name |
4-(1H-pyrazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-7(2-4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRONVFNRZHWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
191980-64-0 |
Source
|
Record name | 4-(1H-pyrazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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